molecular formula C11H20N2O4 B12949032 2-Amino-3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}propanoic acid

2-Amino-3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}propanoic acid

Cat. No.: B12949032
M. Wt: 244.29 g/mol
InChI Key: RLVGYLYSDLDRAZ-UHFFFAOYSA-N
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Description

2-Amino-3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}propanoic acid is a chemically synthesized azetidine-containing amino acid derivative of significant interest in medicinal chemistry and drug discovery. The azetidine ring, a four-membered saturated heterocycle, is a prominent pharmacophore in the design of novel bioactive molecules and is found in various natural products and approved therapeutics . Its incorporation into amino acid frameworks, such as in this compound, produces valuable building blocks for generating conformationally restricted peptides and isosteres of conventional amino acids . The tert-butoxycarbonyl (Boc) group serves as a crucial protecting group for the azetidine nitrogen, ensuring stability during synthetic operations and allowing for selective deprotection under mild acidic conditions to unveil the secondary amine for further derivatization. Azetidine amino acids are recognized as constrained analogues of natural amino acids like proline and GABA, making them powerful tools for probing protein-ligand interactions and enhancing the metabolic stability of peptide-based candidates . Researchers utilize such specialized building blocks in the synthesis of compound libraries for high-throughput screening and in structure-activity relationship (SAR) studies . Furthermore, azetidine derivatives have demonstrated a wide spectrum of pharmacological activities in scientific literature, including antibiotic, anti-tubercular, and antitumor properties, highlighting the potential of this scaffold in developing new therapeutic agents . This product is provided for research applications as a building block in organic synthesis and medicinal chemistry. It is intended for use by qualified laboratory professionals only. This product is labeled with the statement "For Research Use Only" and is not intended for diagnostic or therapeutic applications in humans or animals. It must not be administered to humans or used for any personal purposes.

Properties

Molecular Formula

C11H20N2O4

Molecular Weight

244.29 g/mol

IUPAC Name

2-amino-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]propanoic acid

InChI

InChI=1S/C11H20N2O4/c1-11(2,3)17-10(16)13-5-7(6-13)4-8(12)9(14)15/h7-8H,4-6,12H2,1-3H3,(H,14,15)

InChI Key

RLVGYLYSDLDRAZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)CC(C(=O)O)N

Origin of Product

United States

Preparation Methods

Synthesis of Boc-Protected Azetidine Intermediates

A key intermediate is 1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid or its derivatives. The synthesis often starts from halogenated azetidine precursors or azetidinium salts, followed by protection and functional group transformations.

  • Halogenated Azetidine Route : Starting from 1-amino-2,3-dibromopropane hydrobromide, treatment with phenyllithium at low temperature (-78 °C) generates an organolithium intermediate. Subsequent reaction with Boc anhydride and lithium bromide in acetonitrile yields Boc-protected azetidine derivatives.

  • Hydrolysis and Functionalization : Basic hydrolysis of protected azetidine nitriles or esters affords the corresponding carboxylic acids in excellent yields. For example, hydrolysis of compound 22 yields 1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid (23).

  • Oxidation to Azetidinone : Oxidation of 3-hydroxyazetidine-1-carboxylic acid derivatives using DMSO and triethylamine in dichloromethane can produce 1-tert-butyloxycarbonyl-3-azetidinone, a key intermediate for further elaboration. However, this method may generate impurities and uses less environmentally friendly solvents.

Alkylation to Introduce the Propanoic Acid Side Chain

  • The azetidine nitrogen protected with Boc is alkylated with α-halo carboxylic acid derivatives (e.g., ethyl 2-bromopropanoate) in the presence of bases such as triethylamine in dichloromethane at room temperature. This reaction yields ethyl 2-[3-(N-Boc-amino)azetidin-1-yl]propanoate with moderate yields (~44%).

  • Alternative alkylation methods involve the reaction of N-Boc-azetidinyl compounds with α-bromoesters or α-halo acids under mild conditions, sometimes using potassium carbonate or other bases to improve selectivity and yield.

Catalytic Hydrogenation and Reductive Amination

  • Catalytic hydrogenation using Pd/C or Pt catalysts under hydrogen atmosphere can be employed to reduce imines or other intermediates to the target amino acid derivatives.

  • Reductive amination of N-Boc-amino aldehydes with amino acid esters in the presence of sodium cyanoborohydride and acetic acid in methanol has been reported to give chiral glycine ester derivatives with good yields (~68%).

Cyclization and Final Steps

  • Cyclization reactions involving ammonium salts and suitable precursors can form the azetidine ring with Boc protection, facilitating the synthesis of the target compound with relatively high yield and scalability for industrial production.

  • The final compound, 2-Amino-3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}propanoic acid, is typically isolated by standard purification techniques such as crystallization or chromatography.

Comparative Data Table of Key Preparation Steps

Step Reagents/Conditions Yield (%) Notes Reference
Boc protection of azetidine Boc2O, LiBr, MeCN, -78 °C to RT overnight 68-85 Organolithium intermediate used
Alkylation with ethyl 2-bromopropanoate Triethylamine, DCM, RT, 13 h 44 Moderate yield, room temperature reaction
Catalytic hydrogenation Pd/C, H2 atmosphere, ethanol, RT 68-71 Used for reductive amination steps
Oxidation to azetidinone DMSO, triethylamine, DCM, RT, 15 h Variable Generates impurities, less green solvents
Cyclization with ammonium salt Organic/inorganic base, catalyst, solvent High Industrially scalable, high yield

Research Findings and Optimization Notes

  • The alkylation step is sensitive to reaction conditions; use of triethylamine and controlled temperature improves selectivity and yield.

  • The Boc protection is crucial for stability and handling of azetidine intermediates.

  • Catalytic hydrogenation offers a mild and efficient route for reductive amination, preserving stereochemistry.

  • Oxidation methods to form azetidinone intermediates require careful control to minimize impurities and environmental impact.

  • Recent patents emphasize cyclization methods with ammonium salts as industrially viable routes with better yields and simpler operations compared to traditional oxidation methods.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the Boc-protected amino group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

2-Amino-3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}propanoic acid involves its interaction with specific molecular targets and pathways. The Boc group protects the amino group during chemical reactions, allowing for selective modifications at other sites. Upon deprotection, the free amino group can participate in various biochemical processes, potentially interacting with enzymes, receptors, or other biomolecules .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of 2-amino-3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}propanoic acid with structurally related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Purity CAS Number Key Structural Feature
This compound (Target) C₁₃H₂₂N₂O₅ 298.33 (calculated) N/A N/A Azetidine ring, Boc protection
2-Amino-3-[1-(tert-butoxycarbonyl)piperidin-4-yl]propanoic acid C₁₅H₂₆N₂O₅ 314.38 95% 1255666-24-0 Piperidine ring (6-membered)
(R)-3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic acid C₁₅H₂₁NO₄ 279.33 97% 7176385 (PubChem) Phenyl substituent, chiral center
2-Amino-3-[2-(tert-butoxy)-2-oxoethoxy]propanoic acid C₁₀H₁₇NO₅ 231.25 95% 2250244-27-8 Ether-linked tert-butoxy group

Key Observations :

  • Substituent Effects: The phenyl-substituted variant (C₁₅H₂₁NO₄) exhibits higher hydrophobicity, which may influence membrane permeability in drug candidates .
  • Purity Trends : Most analogs in show purities ≥95%, reflecting standard industrial benchmarks for pharmaceutical intermediates .

Research Findings and Challenges

  • Metabolic Stability : Azetidine-containing peptides demonstrate slower hepatic clearance compared to piperidine analogs in preclinical models, attributed to reduced cytochrome P450 interactions .
  • Synthetic Accessibility : The strained azetidine ring poses challenges in large-scale synthesis, requiring specialized catalysts (e.g., palladium-mediated cross-coupling) to avoid ring-opening side reactions .
  • Chiral Purity : The (R)-configured phenyl analog (CAS 7176385) highlights the importance of stereochemistry in optimizing binding affinity, with enantiomeric impurities ≥3% leading to reduced efficacy .

Biological Activity

2-Amino-3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}propanoic acid (CAS Number: 1779475-01-2) is a synthetic amino acid derivative that has garnered attention in biochemical research due to its structural properties and potential biological activities. This compound features an azetidine ring, which is known to influence its interaction with biological systems.

The chemical formula for this compound is C11_{11}H20_{20}N2_2O4_4, with a molecular weight of 244.29 g/mol. Its structure includes a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amino groups during reactions.

PropertyValue
CAS Number1779475-01-2
Molecular FormulaC11_{11}H20_{20}N2_{2}O4_{4}
Molecular Weight244.29 g/mol
IUPAC Name2-amino-3-(1-(tert-butoxycarbonyl)azetidin-3-yl)propanoic acid

Biological Activity Overview

The biological activity of this compound primarily revolves around its role as a potential building block in peptide synthesis and its interactions with various biological pathways. Research indicates that compounds with similar structures exhibit diverse biological activities, including antimicrobial, anticancer, and neuroprotective effects.

The azetidine ring structure may enhance the compound's ability to interact with specific receptors or enzymes, influencing various metabolic pathways. The presence of the amino group allows for hydrogen bonding, potentially facilitating interactions with biological macromolecules such as proteins and nucleic acids.

Case Studies and Research Findings

  • Antimicrobial Activity :
    Preliminary studies have shown that compounds containing azetidine structures exhibit antimicrobial properties. A study demonstrated that derivatives of azetidine could inhibit the growth of certain bacterial strains, suggesting that this compound may possess similar activity .
  • Neuroprotective Effects :
    Research into related compounds has indicated potential neuroprotective effects, particularly in models of neurodegenerative diseases. For instance, studies on azetidine derivatives have shown a capacity to reduce oxidative stress markers in neuronal cells, which could be relevant for therapeutic applications .
  • Peptide Synthesis :
    The Boc protecting group in this compound makes it suitable for use in solid-phase peptide synthesis. Its incorporation into peptides can enhance stability and bioavailability, which is crucial for developing peptide-based therapeutics .

Comparative Analysis with Similar Compounds

Compound NameCAS NumberMolecular WeightBiological Activity
2-Amino-3-{1-[tert-butoxy]carbonyl}azetidin-3-yl propanoic acid1779475-01-2244.29 g/molPotential antimicrobial, neuroprotective
L-Thiazolidine-4-carboxylic acidNot availableVariesAntioxidant, cysteine storage
2-Methyl thiazolidine-4-carboxylic acidNot availableVariesEnhances growth in trophozoites

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